

An In-depth Technical Guide to 2-(2-Chlorophenoxy)acetohydrazide

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Compound of Interest

Compound Name:	2-(2-Chlorophenoxy)acetohydrazide
Cat. No.:	B1265988

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Abstract

This technical guide provides a comprehensive overview of **2-(2-Chlorophenoxy)acetohydrazide**, a molecule of interest in medicinal chemistry and synthetic organic chemistry. This document details the compound's chemical identity, structural characteristics, and a validated synthetic pathway. Key physicochemical properties are summarized, and a detailed experimental protocol for its preparation is provided. Furthermore, the known biological activities of this compound and its derivatives are discussed, offering insights for future research and development.

Chemical Identity and Structure

2-(2-Chlorophenoxy)acetohydrazide is an organic compound featuring a 2-chlorophenoxy moiety linked to an acetohydrazide functional group. The presence of the hydrazide group makes it a versatile precursor for the synthesis of various heterocyclic compounds with potential pharmacological activities.

CAS Number: 36304-40-2[\[1\]](#)[\[2\]](#)

Molecular Formula: C₈H₉ClN₂O₂[\[1\]](#)[\[2\]](#)

Molecular Weight: 200.62 g/mol [\[1\]](#)[\[2\]](#)

IUPAC Name: **2-(2-chlorophenoxy)acetohydrazide**[\[1\]](#)

SMILES: C1=CC=C(C(=C1)OCC(=O)NN)Cl[\[1\]](#)

The structure of **2-(2-Chlorophenoxy)acetohydrazide** has been confirmed by X-ray crystallography, revealing a nearly planar acetohydrazide group.[\[2\]](#) In the crystalline state, molecules are interconnected through a network of N—H···N, N—H···O, and C—H···O hydrogen bonds, forming infinite sheets.[\[2\]](#)

Physicochemical and Crystallographic Data

A summary of the key quantitative data for **2-(2-Chlorophenoxy)acetohydrazide** is presented in the table below. This information is critical for its characterization, handling, and use in experimental settings.

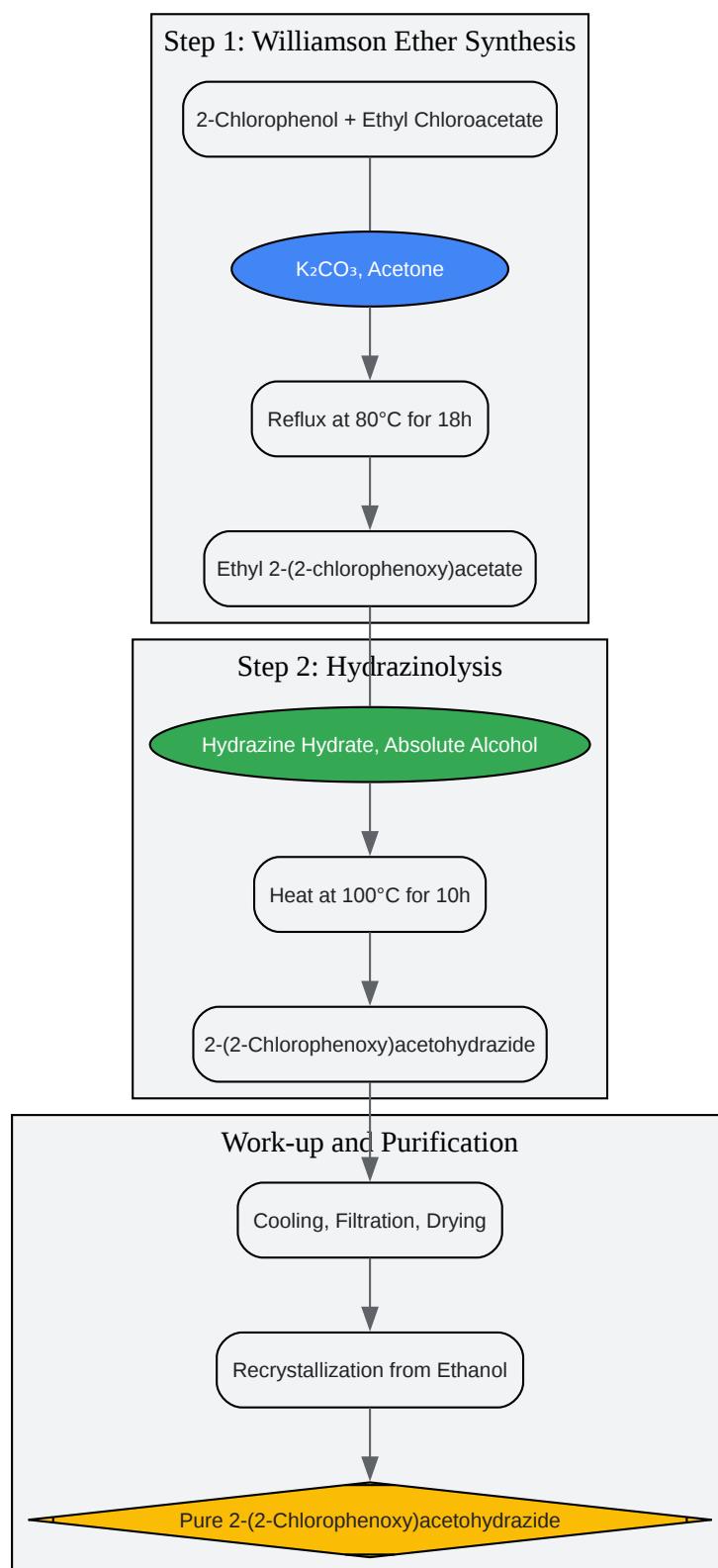
Property	Value	Reference
Molecular Weight	200.62 g/mol	[1] [2]
Melting Point	111-113 °C (384-385 K)	[1]
Crystal System	Monoclinic	[2]
Space Group	P2 ₁ /c	
Unit Cell Dimensions	$a = 15.2384(5) \text{ \AA}$, $b = 3.9269(1) \text{ \AA}$, $c = 16.8843(6) \text{ \AA}$, $\beta = 117.269(2)^\circ$	[2]
Cell Volume	898.07(5) \AA^3	[2]
Molecules per Unit Cell (Z)	4	[2]
Aqueous Solubility	< 1 mg/mL at 25°C (estimated)	[1]

Synthesis of **2-(2-Chlorophenoxy)acetohydrazide**

The synthesis of **2-(2-Chlorophenoxy)acetohydrazide** is typically achieved through a two-step process involving the formation of a phenoxy ester intermediate, followed by hydrazinolysis.^[1]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **2-(2-Chlorophenoxy)acetohydrazide**.

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Caption: Synthetic workflow for **2-(2-Chlorophenoxy)acetohydrazide**.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[\[2\]](#)

Part 1: Synthesis of Ethyl 2-(2-chlorophenoxy)acetate

- To a 250 mL round-bottom flask, add 2-chlorophenol (1.00 mmol), ethyl chloroacetate (1.00 mmol), and potassium carbonate (1.50 mmol).
- Add 100 mL of acetone to the flask.
- Equip the flask with a reflux condenser and heat the mixture to 80°C for 18 hours with continuous stirring.
- After the reaction is complete, filter the mixture to remove solid potassium carbonate.
- Remove the acetone from the filtrate by distillation.
- Pour the resulting residue into ice-cold water with vigorous stirring to precipitate the ester.
- Extract the ester, ethyl 2-(2-chlorophenoxy)acetate, using diethyl ether.
- Distill the ether to obtain the crude ester.

Part 2: Synthesis of **2-(2-Chlorophenoxy)acetohydrazide**

- In a suitable flask, dissolve the crude ethyl 2-(2-chlorophenoxy)acetate (0.50 mmol) in 40 mL of absolute ethanol.
- Add hydrazine hydrate (0.50 mmol) to the solution.
- Heat the reaction mixture at 100°C for 10 hours.
- Allow the mixture to cool to room temperature. The product will precipitate as a solid.
- Filter the solid product, wash it with a small amount of cold ethanol, and dry it.
- Recrystallize the crude product from ethanol to obtain pure **2-(2-Chlorophenoxy)acetohydrazide**. A yield of 71% has been reported for this step.[\[2\]](#)

Spectroscopic Characterization

While a comprehensive public database of the spectroscopic data for **2-(2-Chlorophenoxy)acetohydrazide** is not readily available, the expected Fourier-transform infrared (FT-IR) spectral data can be predicted based on its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
N-H stretch (amine)	3350 - 3250	Two bands, characteristic of a primary amine
C=O stretch (amide I)	1680 - 1630	Strong absorption
N-H bend (amide II)	1650 - 1550	
C-O stretch (ether)	1260 - 1000	
C-Cl stretch	800 - 600	

For rigorous structural confirmation, it is recommended to acquire a full suite of spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Applications

Hydrazide derivatives are a well-established class of compounds with a broad spectrum of biological activities.[2][3] While targeted research on **2-(2-Chlorophenoxy)acetohydrazide** is limited, its structural motifs suggest potential therapeutic applications.

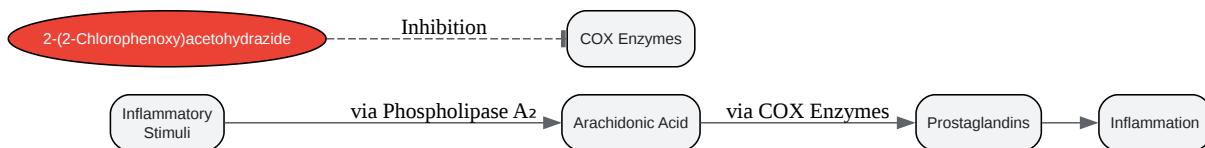
Known and Potential Biological Activities

- Antimicrobial Activity: Hydrazide-hydrazone derivatives have shown significant potential as antibacterial and antifungal agents, often by inhibiting essential microbial enzymes like DNA gyrase.[3]
- Anti-inflammatory Properties: The 2-chlorophenoxy group, in conjunction with the hydrazide moiety, may contribute to anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[1][3]

- Other Potential Activities: Related hydrazine derivatives have been reported to exhibit antileishmanial, anticancer, and tuberculostatic activities.[2]

Signaling Pathways and Mechanism of Action

The precise signaling pathways and mechanisms of action for **2-(2-Chlorophenoxy)acetohydrazide** have not been fully elucidated. However, based on the activities of similar compounds, a proposed mechanism for its potential anti-inflammatory action is depicted below.



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Caption: Proposed anti-inflammatory mechanism of action.

Conclusion

2-(2-Chlorophenoxy)acetohydrazide is a readily synthesizable compound with a chemical structure that suggests potential for further investigation in drug discovery and development. This guide provides foundational data and protocols to facilitate such research. The generation and publication of comprehensive spectroscopic and biological activity data for this molecule would be a valuable contribution to the scientific community.

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References

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